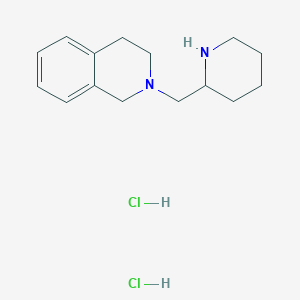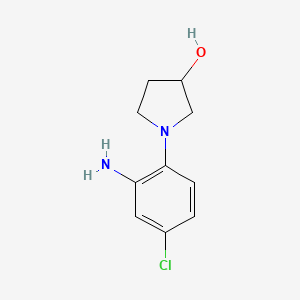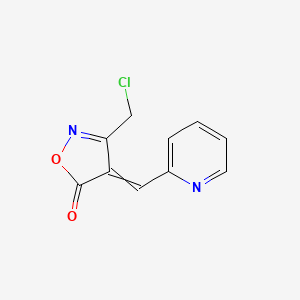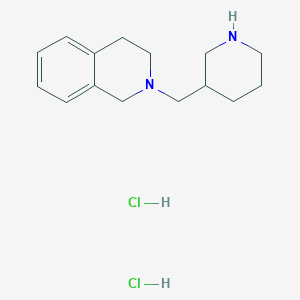
2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Descripción general
Descripción
The compound “2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride” is a salt of a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The tetrahydroisoquinoline moiety is also a common structure in bioactive molecules .
Chemical Reactions Analysis
Piperidine and tetrahydroisoquinoline rings are both involved in various chemical reactions. Piperidines can undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Piperidine derivatives generally have basic properties due to the presence of the nitrogen atom .Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design due to their presence in various pharmaceuticals. The compound can be used in intra- and intermolecular reactions to form various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have significant pharmacological applications .
Pharmacological Applications
The piperidine moiety is a common feature in more than twenty classes of pharmaceuticals. It plays a significant role in the development of drugs with a wide range of biological activities. This includes potential applications in creating anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Antioxidant Properties
Naturally occurring piperidine-based compounds, such as Piperine, exhibit powerful antioxidant actions. They are capable of hindering or suppressing free radicals. The compound could be explored for its antioxidant properties, which have extensive pharmaceutical worth, particularly in combating diseases like cancer and inflammation .
Anticancer Activity
Piperidine alkaloids isolated from natural sources have shown antiproliferation and antimetastatic effects on various types of cancers. The compound could be synthesized and evaluated for its potential anticancer activities, both in vitro and in vivo .
Green Chemistry Applications
The compound can be synthesized via one-pot multi-component reactions, which are simple and green processes. This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing .
Organocatalysis
In the field of organocatalysis, the compound can be used in combination with other catalysts to afford a series of enantiomerically enriched protected piperidines. These reactions are crucial for the synthesis of biologically active compounds with high enantiomeric purity, which is important for the pharmaceutical industry .
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are generally well-studied, and these compounds are known to have good bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the presence of other substances, ph levels, temperature, and more .
Propiedades
IUPAC Name |
2-(piperidin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-6-14-11-17(10-8-13(14)5-1)12-15-7-3-4-9-16-15;;/h1-2,5-6,15-16H,3-4,7-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUBMLZTGHDWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCC3=CC=CC=C3C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441041.png)
![4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441044.png)
![3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441045.png)